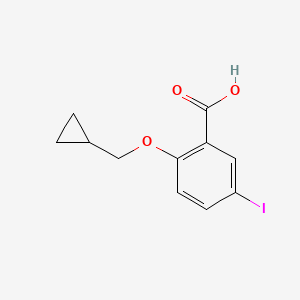

2-(Cyclopropylmethoxy)-5-iodobenzoic acid

Description

2-(Cyclopropylmethoxy)-5-iodobenzoic acid is a substituted benzoic acid derivative featuring a cyclopropylmethoxy group at the 2-position and an iodine atom at the 5-position of the aromatic ring. The cyclopropylmethoxy group (-OCH₂C₃H₅) contributes steric bulk and lipophilicity, while the iodine atom enhances molecular weight and may influence electronic properties. This compound is structurally related to pharmacologically active molecules, such as PDE4 inhibitors like roflumilast, which also contain cyclopropylmethoxy substituents . Its synthesis likely involves palladium-catalyzed coupling reactions, as seen in related compounds (e.g., benzofuran derivatives in –3).

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQVXBSUNLBZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Introduction of Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.

Iodination: The iodination of the benzene ring is achieved using iodine and an oxidizing agent such as iodic acid or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, hydro derivatives, and biaryl compounds.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-iodobenzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and iodine atom contribute to its reactivity and binding affinity. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to cellular receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Halogenated Benzoic Acid Derivatives

Halogen substituents (e.g., Cl, Br, I) on benzoic acids significantly alter physical and chemical properties. Key comparisons include:

Key Observations :

- Iodine vs.

- Functional Group Effects: The cyclopropylmethoxy group enhances steric hindrance and metabolic stability compared to acetyloxy or amino groups.

Cyclopropylmethoxy-Substituted Analogs

Compounds with cyclopropylmethoxy groups exhibit distinct pharmacological profiles:

Key Observations :

- Backbone Influence : Roflumilast’s benzamide core confers PDE4 selectivity, while the benzoic acid scaffold of this compound may favor different targets (e.g., enzymes or receptors).

- Synthetic Utility : Cyclopropylmethoxy groups are introduced via Pd-catalyzed cross-coupling, as demonstrated in benzofuran syntheses.

Iodo-Substituted Aromatic Compounds

Key Observations :

- Thermal Stability: Iodo-substituted aromatics generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular forces.

- Reactivity : The iodine atom facilitates halogen-metal exchange reactions, enabling functionalization at the 5-position.

Biological Activity

2-(Cyclopropylmethoxy)-5-iodobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the cyclopropylmethoxy group and the iodine atom at the 5-position on the benzoic acid structure introduces distinct steric and electronic properties that may enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The mechanism of action can be summarized as follows:

- Binding Affinity : The cyclopropyl group may enhance binding affinity to target proteins due to its unique steric properties.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors, modulating signaling pathways that are crucial for various physiological processes.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | IC50 Value (μM) | Cell Lines Tested |

|---|---|---|---|

| Study 1 | Antiproliferative | 12.5 | HeLa (cervical cancer) |

| Study 2 | Enzyme inhibition | 8.0 | L1210 (leukemia) |

| Study 3 | Antimicrobial | 15.0 | Various bacterial strains |

Case Studies

- Antiproliferative Activity : In a study examining the effects on cancer cell lines, this compound demonstrated significant antiproliferative effects against HeLa cells with an IC50 value of 12.5 μM. This suggests potential utility in cancer therapeutics.

- Enzyme Inhibition : Research indicated that this compound effectively inhibits key enzymes involved in metabolic processes, with an IC50 value of 8.0 μM against L1210 leukemia cells. This highlights its potential as a lead compound for developing enzyme inhibitors.

- Antimicrobial Properties : The compound exhibited antimicrobial activity against various bacterial strains, with an IC50 value of 15.0 μM, suggesting it could serve as a template for new antimicrobial agents.

Comparative Analysis

When compared to similar compounds, such as 5-Iodo-2-methylbenzoic acid and other iodinated benzoic acids, the unique cyclopropylmethoxy substituent in this compound appears to enhance its biological activity significantly. The following table illustrates these comparisons:

| Compound | IC50 Value (μM) | Biological Activity |

|---|---|---|

| This compound | 12.5 (HeLa) | Antiproliferative |

| 5-Iodo-2-methylbenzoic acid | >30 | Minimal activity |

| 4-Bromo-3-iodobenzoic acid | 25 | Moderate inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.